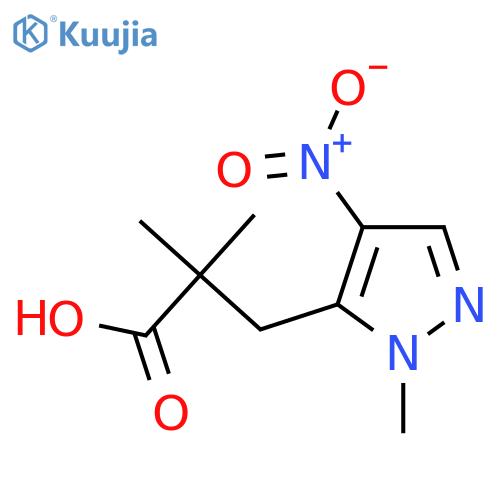

Cas no 2228348-46-5 (2,2-dimethyl-3-(1-methyl-4-nitro-1H-pyrazol-5-yl)propanoic acid)

2,2-dimethyl-3-(1-methyl-4-nitro-1H-pyrazol-5-yl)propanoic acid 化学的及び物理的性質

名前と識別子

-

- 2,2-dimethyl-3-(1-methyl-4-nitro-1H-pyrazol-5-yl)propanoic acid

- EN300-1805608

- 2228348-46-5

-

- インチ: 1S/C9H13N3O4/c1-9(2,8(13)14)4-6-7(12(15)16)5-10-11(6)3/h5H,4H2,1-3H3,(H,13,14)

- InChIKey: MLDRTKWIDNRKBN-UHFFFAOYSA-N

- ほほえんだ: OC(C(C)(C)CC1=C(C=NN1C)[N+](=O)[O-])=O

計算された属性

- せいみつぶんしりょう: 227.09060590g/mol

- どういたいしつりょう: 227.09060590g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 16

- 回転可能化学結合数: 3

- 複雑さ: 300

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.8

- トポロジー分子極性表面積: 101Ų

2,2-dimethyl-3-(1-methyl-4-nitro-1H-pyrazol-5-yl)propanoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1805608-0.5g |

2,2-dimethyl-3-(1-methyl-4-nitro-1H-pyrazol-5-yl)propanoic acid |

2228348-46-5 | 0.5g |

$1399.0 | 2023-09-19 | ||

| Enamine | EN300-1805608-2.5g |

2,2-dimethyl-3-(1-methyl-4-nitro-1H-pyrazol-5-yl)propanoic acid |

2228348-46-5 | 2.5g |

$2856.0 | 2023-09-19 | ||

| Enamine | EN300-1805608-0.05g |

2,2-dimethyl-3-(1-methyl-4-nitro-1H-pyrazol-5-yl)propanoic acid |

2228348-46-5 | 0.05g |

$1224.0 | 2023-09-19 | ||

| Enamine | EN300-1805608-0.1g |

2,2-dimethyl-3-(1-methyl-4-nitro-1H-pyrazol-5-yl)propanoic acid |

2228348-46-5 | 0.1g |

$1283.0 | 2023-09-19 | ||

| Enamine | EN300-1805608-10g |

2,2-dimethyl-3-(1-methyl-4-nitro-1H-pyrazol-5-yl)propanoic acid |

2228348-46-5 | 10g |

$6266.0 | 2023-09-19 | ||

| Enamine | EN300-1805608-10.0g |

2,2-dimethyl-3-(1-methyl-4-nitro-1H-pyrazol-5-yl)propanoic acid |

2228348-46-5 | 10g |

$6266.0 | 2023-06-02 | ||

| Enamine | EN300-1805608-1g |

2,2-dimethyl-3-(1-methyl-4-nitro-1H-pyrazol-5-yl)propanoic acid |

2228348-46-5 | 1g |

$1458.0 | 2023-09-19 | ||

| Enamine | EN300-1805608-1.0g |

2,2-dimethyl-3-(1-methyl-4-nitro-1H-pyrazol-5-yl)propanoic acid |

2228348-46-5 | 1g |

$1458.0 | 2023-06-02 | ||

| Enamine | EN300-1805608-5.0g |

2,2-dimethyl-3-(1-methyl-4-nitro-1H-pyrazol-5-yl)propanoic acid |

2228348-46-5 | 5g |

$4226.0 | 2023-06-02 | ||

| Enamine | EN300-1805608-0.25g |

2,2-dimethyl-3-(1-methyl-4-nitro-1H-pyrazol-5-yl)propanoic acid |

2228348-46-5 | 0.25g |

$1341.0 | 2023-09-19 |

2,2-dimethyl-3-(1-methyl-4-nitro-1H-pyrazol-5-yl)propanoic acid 関連文献

-

1. Bayesian analysis of data from segmented super-resolution images for quantifying protein clustering†Marta Cullell-Dalmau,Carlo Manzo Phys. Chem. Chem. Phys., 2020,22, 1107-1114

-

Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942

-

Dehua Zhou,Kongjun Zhu,Qingliu Wu,Yifeng Wang,Guoan Tai Nanoscale, 2016,8, 1975-1985

-

Jeremy Bedard,Do-Young Hong,Aditya Bhan RSC Adv., 2014,4, 49446-49448

-

Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027

-

Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127

-

Daqiang Yuan J. Mater. Chem. A, 2017,5, 1334-1347

-

Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515

-

9. Calcium sulfate hemihydrate whisker reinforced polyvinyl alcohol with improved shape memory effect†Wenpeng Zhao,Chuanhui Gao,Hongfei Sang,Jun Xu,Chuanxing Wang,Yumin Wu RSC Adv., 2016,6, 52982-52986

2,2-dimethyl-3-(1-methyl-4-nitro-1H-pyrazol-5-yl)propanoic acidに関する追加情報

Professional Introduction to 2,2-dimethyl-3-(1-methyl-4-nitro-1H-pyrazol-5-yl)propanoic Acid (CAS No. 2228348-46-5)

2,2-dimethyl-3-(1-methyl-4-nitro-1H-pyrazol-5-yl)propanoic acid is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and biochemical research. This compound, identified by its CAS number 2228348-46-5, is characterized by its complex molecular structure, which includes a pyrazole core modified with a nitro group and various alkyl substituents. The unique arrangement of these functional groups makes it a promising candidate for further exploration in drug development and medicinal chemistry.

The compound's structure is derived from a combination of hydrocarbon chains and heterocyclic aromatic systems, which are known for their versatility in biological interactions. Specifically, the presence of the 1-methyl-4-nitro-1H-pyrazol-5-yl moiety introduces both steric and electronic properties that can influence its reactivity and binding affinity with biological targets. This feature has been a focal point for researchers investigating its potential applications in the synthesis of novel therapeutic agents.

In recent years, there has been growing interest in pyrazole derivatives due to their demonstrated efficacy in various pharmacological contexts. Pyrazoles are known for their ability to modulate enzyme activity and interact with specific binding sites on proteins. The nitro group in the molecular structure of 2,2-dimethyl-3-(1-methyl-4-nitro-1H-pyrazol-5-yl)propanoic acid further enhances its potential as a pharmacophore by introducing additional reactive sites that can be exploited for drug design.

Current research in this area has highlighted the compound's potential as a precursor in the synthesis of more complex molecules. For instance, studies have shown that derivatives of this compound can be used to develop inhibitors targeting inflammatory pathways. The nitro group, in particular, has been shown to play a crucial role in modulating the compound's interaction with biological receptors, making it a valuable component in designing drugs with enhanced specificity and reduced side effects.

The synthesis of 2,2-dimethyl-3-(1-methyl-4-nitro-1H-pyrazol-5-yl)propanoic acid involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic techniques, such as catalytic hydrogenation and nucleophilic substitution, are often employed to achieve the desired product with high yield and purity. These synthetic methodologies are critical for ensuring that the final product meets the stringent requirements of pharmaceutical applications.

One of the most compelling aspects of this compound is its potential role in addressing unmet medical needs. Researchers are exploring its use in developing treatments for chronic inflammatory diseases, where modulation of inflammatory pathways is key to achieving therapeutic efficacy. The structural features of 2,2-dimethyl-3-(1-methyl-4-nitro-1H-pyrazol-5-yl)propanoic acid make it an attractive candidate for further investigation in this context.

In addition to its pharmacological applications, this compound has shown promise in material science research. Its unique molecular structure allows it to serve as a building block for designing novel materials with specific properties. For example, researchers have investigated its potential use in creating polymers with enhanced thermal stability and mechanical strength. These applications highlight the broad utility of 2,2-dimethyl-3-(1-methyl-4-nitro-1H-pyrazol-5-yl)propanoic acid beyond traditional pharmaceuticals.

The ongoing studies on 2,2-dimethyl-3-(1-methyl-4-nitro-1H-pyrazol-5-yloxy)propanoic acid are part of a larger effort to understand the role of heterocyclic compounds in medicine and materials science. As research continues to uncover new applications and mechanisms of action, this compound is likely to play an increasingly important role in both academic and industrial settings. The combination of its structural complexity and functional diversity makes it a cornerstone in the development of innovative solutions across multiple scientific disciplines.

2228348-46-5 (2,2-dimethyl-3-(1-methyl-4-nitro-1H-pyrazol-5-yl)propanoic acid) 関連製品

- 2470436-37-2(3-But-3-ynyl-1-methylpyrrole)

- 865182-80-5(N-(2Z)-6-acetamido-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene-4-fluorobenzamide)

- 1955523-96-2(N-(propan-2-yl)oxetan-3-amine hydrochloride)

- 2013777-67-6(4-(benzyloxy)-N-propylbenzene-1-sulfonamide)

- 2137463-34-2(1,7-Dioxa-4-azaspiro[4.4]nonane-3,4-dicarboxylic acid, 8,8-dimethyl-, 4-(phenylmethyl) ester)

- 116866-48-9((3R)-3-hydroxy-4-methoxybutanoic acid)

- 40435-42-5(2,2,5-trimethylhexan-1-ol)

- 345658-95-9(3-Bromo-2,2,3,3-tetrafluoropropylamine)

- 3322-62-1(9-Octadecenamide)

- 686772-88-3(2-{[(4-chlorophenyl)methyl]sulfanyl}-3-(4-ethoxyphenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one)